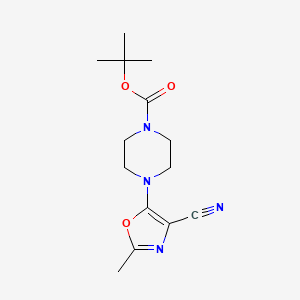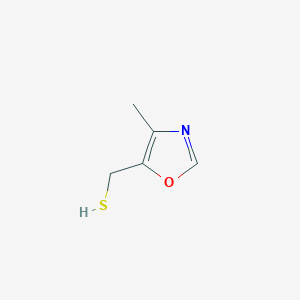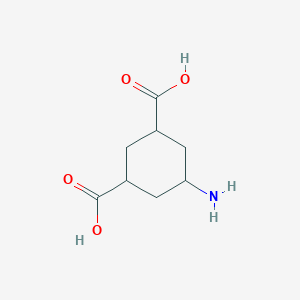
5-Aminocyclohexane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminocyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of cyclohexane, featuring an amino group (-NH2) and two carboxylic acid groups (-COOH) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocyclohexane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 5-nitrocyclohexane-1,3-dicarboxylic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the microbial fermentation of cyclohexane derivatives. Specific strains of bacteria or yeast are engineered to produce the desired compound through metabolic pathways. This bio-based synthesis is gaining popularity due to its sustainability and reduced environmental impact compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
5-Aminocyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexanol, cyclohexanone, and various substituted cyclohexane compounds.
Scientific Research Applications
5-Aminocyclohexane-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Aminocyclohexane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in metabolic pathways, enzyme activity, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
5-Aminoisophthalic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
Adipic acid: A widely used dicarboxylic acid in the industry, but lacks the amino functionality.
Uniqueness
5-Aminocyclohexane-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
313683-55-5 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-aminocyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6H,1-3,9H2,(H,10,11)(H,12,13) |
InChI Key |
XRHDGTKEPGEJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



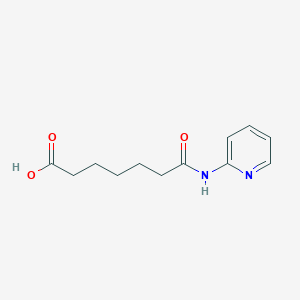
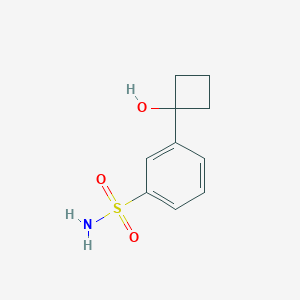
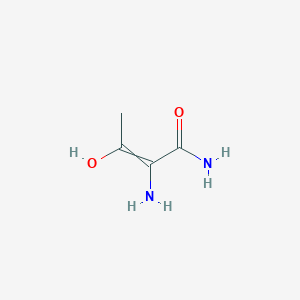
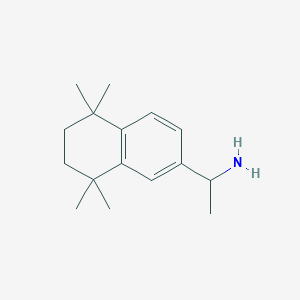
![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
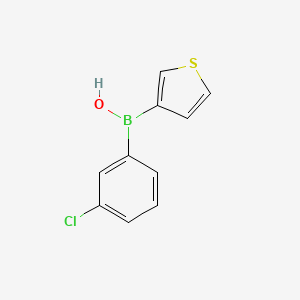
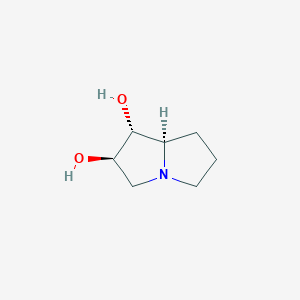
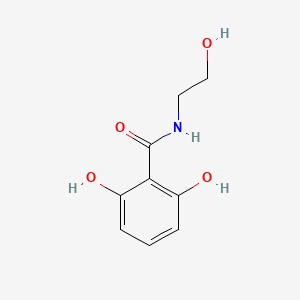
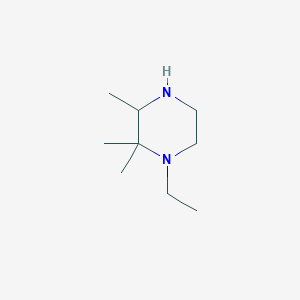
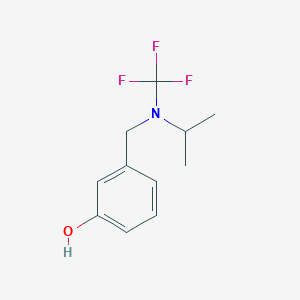
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
